

Chemical and physical properties of Indomethacin N-octyl amide

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Compound of Interest

Compound Name: Indomethacin N-octyl amide

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An In-depth Technical Guide to Indomethacin Noctyl amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental protocols for **Indomethacin N-octyl amide**. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

Indomethacin N-octyl amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] It is a crystalline solid at room temperature.[1][3] The following table summarizes its key chemical and physical properties.



Property	Value	
IUPAC Name	N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide[2][4]	
CAS Number	282728-65-8[1][2][4]	
Chemical Formula	C27H33CIN2O3[1][2][4]	
Molecular Weight	469.0 g/mol [1][2][4]	
Melting Point	123 - 125 °C[4]	
Appearance	Crystalline solid[1][3]	
Purity	≥98%[2]	
Solubility	- Ethanol: ≤2 mg/mL[1][2][3]- Dimethyl formamide (DMF): 27 mg/mL[1][2][3]- DMF:PBS (5:2): 8 mg/mL[2]	
UV λmax	230, 260, 319 nm[2][4]	
Storage	-20°C[1][2][3]	
Stability	≥ 4 years at -20°C[2]	

Biological Activity: Selective COX-2 Inhibition

Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][5] The derivatization of Indomethacin's carboxylate group to an amide, such as in **Indomethacin N-octyl amide**, has been shown to significantly enhance its selectivity for COX-2.[1][2][5] **Indomethacin N-octyl amide** is a potent and selective inhibitor of COX-2, with over 1000-fold selectivity against COX-1.[6][7]

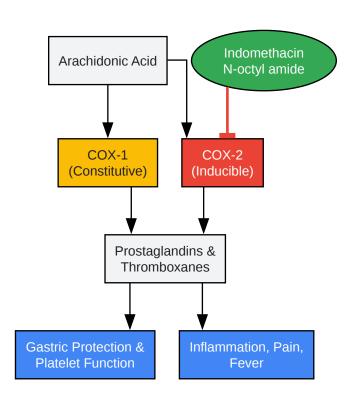
The following table presents the half-maximal inhibitory concentration (IC50) values for **Indomethacin N-octyl amide** and its parent compound, Indomethacin, against COX-1 and COX-2.



Compound	COX-1 IC50 (ovine)	COX-2 IC50 (human recombinant)	Selectivity (COX- 1/COX-2)
Indomethacin N-octyl amide	66 μM[1][2][6]	40 nM[1][2][6]	1650-fold for COX- 2[2][5]
Indomethacin	0.67 μM[1][2]	0.05 μM (50 nM)[1][2]	~13-fold for COX-2

Signaling Pathway

The primary mechanism of action for Indomethacin and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and is upregulated at sites of inflammation.[1][3] The selective inhibition of COX-2 by **Indomethacin N-octyl amide** is a desirable therapeutic characteristic, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.



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Figure 1: Inhibition of the COX-2 pathway by **Indomethacin N-octyl amide**.

Experimental Protocols

4.1. General Synthesis of Indomethacin Amides

The synthesis of **Indomethacin N-octyl amide** can be achieved through standard amide coupling reactions. Two common methods are described below.

Method A: Acid Chloride Formation Followed by Amination

- Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as
 thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2), in an anhydrous aprotic solvent (e.g.,
 dichloromethane or benzene) to form the corresponding acid chloride.[8] The reaction is
 typically carried out at room temperature or with gentle heating.
- Amidation: The resulting Indomethacin acid chloride is then reacted with octylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually performed in an anhydrous aprotic solvent at room temperature.
- Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove
 excess reagents and byproducts. The organic layer is dried, and the solvent is removed
 under reduced pressure. The crude product is then purified, typically by column
 chromatography or recrystallization.

Method B: Direct Amide Coupling

- Reaction Setup: Indomethacin, octylamine, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) are dissolved in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.[9]
- Coupling Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed with acidic and basic aqueous



solutions to remove unreacted starting materials and catalysts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

4.2. In Vitro COX Inhibition Assay (Colorimetric)

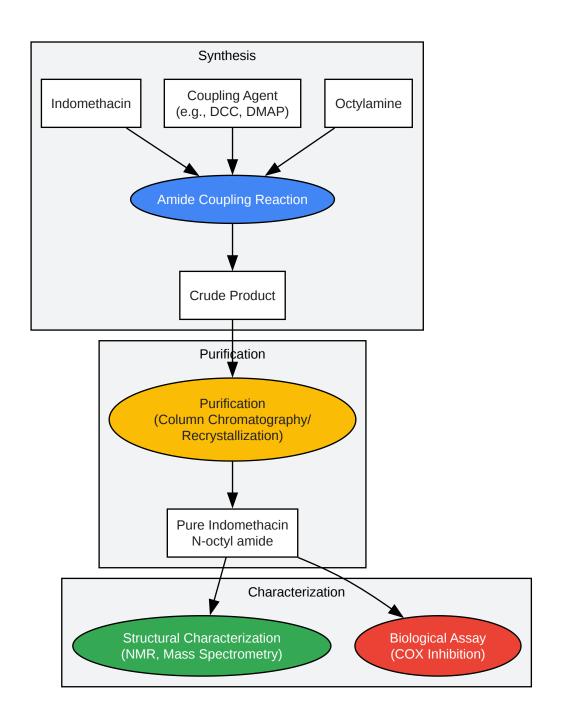
The inhibitory activity of **Indomethacin N-octyl amide** on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

- Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
- Reaction Mixture: The assay is performed in a reaction buffer (e.g., Tris-HCl) containing heme and a suitable peroxidase.
- Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Indomethacin N-octyl amide or a vehicle control (e.g., DMSO) for a defined period at room temperature.
- Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
- Detection: The peroxidase activity is measured colorimetrically using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **Indomethacin N-octyl amide**.





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Figure 2: General workflow for the synthesis and analysis of **Indomethacin N-octyl amide**.

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